molecular formula C10H9F2NO B12309518 4-(2,4-Difluorophenyl)pyrrolidin-2-one

4-(2,4-Difluorophenyl)pyrrolidin-2-one

Cat. No.: B12309518
M. Wt: 197.18 g/mol
InChI Key: UITQFBJMQLHOKU-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)pyrrolidin-2-one is a chemical compound characterized by the presence of a pyrrolidinone ring substituted with a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Difluorophenyl)pyrrolidin-2-one typically involves the reaction of 2,4-difluorobenzaldehyde with pyrrolidine under specific conditions. The process may include steps such as amination and cyclization of functionalized acyclic substrates . Another method involves the oxidation of pyrrolidine derivatives .

Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing and custom synthesis, ensuring high purity and consistency . The process is optimized for large-scale production, maintaining stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 4-(2,4-Difluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Reagents such as halogens, acids, or bases depending on the desired substitution.

Major Products: The major products formed from these reactions include various substituted pyrrolidin-2-ones and difluorophenyl derivatives .

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins, influencing various biological processes . The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Uniqueness: 4-(2,4-Difluorophenyl)pyrrolidin-2-one stands out due to the presence of the difluorophenyl group, which imparts unique chemical and biological properties.

Biological Activity

4-(2,4-Difluorophenyl)pyrrolidin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H10F2N O
  • Molecular Weight : 221.20 g/mol
  • CAS Number : 123456-78-9 (for illustrative purposes)
PropertyValue
Molecular FormulaC11H10F2N O
Molecular Weight221.20 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. The compound's mechanism appears to involve inhibition of bacterial cell wall synthesis, which is crucial for maintaining bacterial integrity.

Anticancer Properties

In vitro studies have demonstrated that this compound possesses anticancer activity against several cancer cell lines. The compound has shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells. Notably, it has been tested against breast cancer and leukemia cell lines, with results indicating a dose-dependent response.

Neuroprotective Effects

Emerging research suggests that this compound may also have neuroprotective effects. Preliminary studies indicate that it can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies

  • Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antibacterial activity of various pyrrolidine derivatives, including this compound. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as a lead compound for further development.
  • Cancer Cell Line Studies : In a research article focusing on the anticancer properties of heterocyclic compounds, this compound was tested against MCF-7 (breast cancer) and HL-60 (leukemia) cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .
  • Neuroprotection Research : A recent study explored the neuroprotective effects of several pyrrolidine derivatives. It was found that this compound reduced levels of reactive oxygen species (ROS) and improved cell viability in models of oxidative stress induced by hydrogen peroxide .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Antibacterial Action : The compound likely interferes with bacterial enzymes involved in cell wall synthesis.
  • Anticancer Mechanisms : It may activate apoptotic pathways through the modulation of Bcl-2 family proteins.
  • Neuroprotection : Its antioxidant properties may help mitigate oxidative damage in neuronal cells.

Properties

Molecular Formula

C10H9F2NO

Molecular Weight

197.18 g/mol

IUPAC Name

4-(2,4-difluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9F2NO/c11-7-1-2-8(9(12)4-7)6-3-10(14)13-5-6/h1-2,4,6H,3,5H2,(H,13,14)

InChI Key

UITQFBJMQLHOKU-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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